Hydrocodone bitartrate is an opioid analgesic and occurs as fine, white crystals or as a crystalline . It is a semi-synthetic opioid synthesized from codeine .
Traditionally, hydrocodone has been synthesized in a two-step sequence from codeine: hydrogenation followed by an Oppenauer oxidation. The process can be cumbersome and low yielding. More recently hydrocodone has also been prepared from thebaine in a two-step sequence which includes a selective hydrogenation followed by hydrolysis of the resulting enol ether .
The molecular formula of Hydrocodone bitartrate is C22H27NO9 . The IUPAC name is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid .
Hydrocodone bitartrate is a semi-synthetic opioid medication that is classified as a Schedule II drug. This medication is approved by the U.S. Food and Drug Administration (FDA) for pain management . Hydrocodone is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives .
Hydrocodone Bitartrate is the bitartrate salt form of hydrocodone, a semi-synthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects . Its chemical formula is C18H21NO3•C4H6O6•2½H2O, and the molecular weight is 494.50 .
Hydrocodone Hydrogen Tartrate 2.5-Hydrate is a synthetic opioid analgesic and antitussive compound, primarily utilized for managing moderate to severe pain and suppressing cough. It is often combined with other medications, such as acetaminophen, to enhance its therapeutic effects. The chemical name for this compound is 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (2:5) .
The synthesis of Hydrocodone Hydrogen Tartrate 2.5-Hydrate typically involves the following steps:
These reactions generally require strong acids or bases and specific catalysts to facilitate the chemical changes .
The industrial production of hydrocodone hydrogen tartrate includes purification steps to ensure compliance with pharmaceutical standards. The synthesis is conducted under controlled conditions to maintain product consistency and quality .
Hydrocodone Hydrogen Tartrate 2.5-Hydrate can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions are typically performed under controlled temperatures and pressures to achieve desired products effectively .
Hydrocodone Hydrogen Tartrate 2.5-Hydrate primarily exerts its effects by binding to mu-opioid receptors in the central nervous system, leading to:
The compound's pharmacokinetics include an elimination half-life of approximately 7 to 9 hours, with metabolism primarily occurring in the liver through cytochrome P450 enzymes .
Hydrocodone Hydrogen Tartrate 2.5-Hydrate has several important applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3